(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16325833
InChI: InChI=1S/C21H24N2O5/c1-22(2)10-6-11-23-18(14-7-4-8-15(13-14)27-3)17(20(25)21(23)26)19(24)16-9-5-12-28-16/h4-5,7-9,12-13,18,25H,6,10-11H2,1-3H3
SMILES:
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol

(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16325833

Molecular Formula: C21H24N2O5

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
IUPAC Name 1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C21H24N2O5/c1-22(2)10-6-11-23-18(14-7-4-8-15(13-14)27-3)17(20(25)21(23)26)19(24)16-9-5-12-28-16/h4-5,7-9,12-13,18,25H,6,10-11H2,1-3H3
Standard InChI Key SBTUHSVXTPDLMV-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC

Introduction

Structural and Physicochemical Characteristics

The compound’s structure is defined by:

  • Pyrrolidine-2,3-dione core: A bicyclic system with carbonyl groups at positions 2 and 3.

  • Furan-2-yl(hydroxy)methylidene group: A conjugated system linking the furan ring to the pyrrolidine core via a hydroxy-substituted methylene bridge.

  • 3-Methoxyphenyl substituent: Enhances aromatic electron density and potential hydrogen-bonding interactions.

  • 3-(Dimethylamino)propyl side chain: Provides lipophilic and basic characteristics for membrane permeability.

PropertyValue
Molecular FormulaC₂₁H₂₄N₂O₅
Molecular Weight384.4 g/mol
IUPAC Name1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one
SMILESCN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC
PubChem CID4366307
InChIKeySBTUHSVXTPDLMV-UHFFFAOYSA-N

Synthesis and Characterization

Analytical Characterization

Purity and structure confirmation rely on:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Proton (¹H) and carbon (¹³C) NMR spectra confirm regiochemistry and substituent positions.
Mass SpectrometryHigh-resolution MS (HRMS) verifies molecular weight and isotopic distribution.
Infrared Spectroscopy (IR)Identifies functional groups (e.g., carbonyl C=O at ~1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹).
FeatureHypothetical Role
Furan ringElectron-rich aromatic system for π-π stacking or redox activity.
Methoxyphenyl groupHydrogen-bond acceptor/donor for target binding.
Dimethylamino chainBasicity for ion-dipole interactions or membrane permeability.

Data Tables and Reference Information

Molecular Identifiers

IdentifierDetails
PubChem CID4366307
InChIInChI=1S/C21H24N2O5/c1-22(2)10-6-11-23-18(14-7-4-8-15(13-14)27-3)17(20(25)21(23)26)19(24)16-9-5-12-28-16/h4-5,7-9,12-13,18,25H,6,10-11H2,1-3H3
Synonyms371137-85-8, Oprea1_711579, STK619455, STK897484

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey Functional Groups
Current Compound384.4 g/molPyrrolidine-2,3-dione, furan, methoxyphenyl
4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)...412.442 g/molBenzodioxin, furan, dimethylamino
Pyrazolidinedione derivatives ~300–400 g/molPyrazolidinedione, phenyl, amino

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